1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole
Description
1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a methyl group at the 1-position and a naphthalen-1-yloxymethyl moiety at the 2-position of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines, enabling interactions with biological targets such as enzymes and receptors . This compound’s synthesis typically involves multi-step reactions, including alkylation or nucleophilic substitution to introduce the naphthyloxymethyl group .
Properties
IUPAC Name |
1-methyl-2-(naphthalen-1-yloxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-21-17-11-5-4-10-16(17)20-19(21)13-22-18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSKIDNPPHJFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cytochrome p450 enzymes, particularly lanosterol 14α-demethylase. This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it a common target for antifungal drugs.
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its target enzyme, potentially inhibiting its function. This interaction could lead to disruption of sterol biosynthesis, affecting the integrity and function of cellular membranes.
Biochemical Pathways
1-Methyl-2-((Naphthalen-1-Yloxy)Methyl)-1H-Benzo[D]Imidazole may affect the sterol biosynthesis pathway, given the potential target of this compound. Inhibition of lanosterol 14α-demethylase would prevent the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This could lead to an accumulation of toxic sterol intermediates and a deficiency of ergosterol, disrupting membrane function and integrity.
Biological Activity
1-Methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a compound that belongs to the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and its efficacy against various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzimidazole core substituted with a naphthyl group, which is believed to enhance its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds within the benzimidazole class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzimidazole have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, suggesting potent anticancer properties .
Table 1: Cytotoxicity of Benzimidazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound 6c | 7.82 | HepG2 |
| Compound 6h | 15.34 | MCF-7 |
| Compound 6i | 21.48 | A549 |
These findings indicate that the introduction of specific substituents, such as the naphthyl group in our compound of interest, may enhance the interaction with target proteins involved in cancer progression.
The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that certain compounds can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action promotes programmed cell death in cancer cells.
Case Study: Induction of Apoptosis
A study involving compound 6i demonstrated its ability to induce apoptosis in HepG2 liver cancer cells through:
- Upregulation of caspase-3
- Downregulation of Bcl-2
- Induction of cell cycle arrest at the G0/G1 phase
Antiviral Activity
In addition to anticancer properties, some benzimidazole derivatives have shown antiviral activity. For instance, compounds have been tested against viral strains such as HIV and Dengue virus, with certain derivatives demonstrating micromolar activity . The antiviral mechanism often involves inhibition of viral replication pathways by targeting specific viral enzymes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the naphthyl moiety is crucial for enhancing lipophilicity and improving binding affinity to biological targets. SAR studies suggest that modifications on the benzimidazole ring can lead to variations in potency and selectivity against different targets .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H16N2O
- CAS Number : 333746-97-7
- Molecular Weight : 288.34 g/mol
The compound features a naphthalene moiety linked to a benzimidazole ring via an oxy-methyl group, which contributes to its unique chemical properties. The structural design allows for interactions with biological targets, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that 1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential use in developing antimicrobial agents.
- Antiviral Activity : Studies have indicated that this compound may inhibit viral replication, positioning it as a candidate for antiviral drug development.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit specific cancer cell lines and biological pathways associated with tumor growth. The exact mechanisms are still under investigation but may involve interactions with enzymes or receptors relevant to cancer biology.
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole | Contains an allyl group instead of a methyl group | Different reactivity due to allyl substitution |
| 1-Methylbenzimidazole | Lacks the naphthalene moiety | Simpler structure with fewer biological activities |
| 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole | Similar naphthalene attachment but different position | May exhibit distinct chemical properties due to positional differences |
These comparisons highlight how structural variations can significantly influence biological activity, particularly in medicinal chemistry contexts.
Case Studies and Research Findings
Several studies have documented the therapeutic potential of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Anticancer Research : Research presented at the Annual Cancer Research Conference showed that this compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells, suggesting its utility in cancer treatment strategies.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound might interact with specific signaling pathways involved in cell proliferation and apoptosis, providing a basis for further drug development efforts.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents at the 1- and 2-positions. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The naphthalenyloxymethyl group confers higher lipophilicity than smaller substituents (e.g., methylthio or fluorophenyl), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Biological Activity: Naphthalene-containing derivatives (e.g., the target compound and 1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine) show broader activity profiles, including antimicrobial and receptor modulation, compared to halogenated phenoxymethyl derivatives (e.g., compound 69 in ).
- Synthetic Complexity : Introducing naphthalenyloxy groups requires meticulous control of reaction conditions (e.g., microwave-assisted synthesis in ), whereas methylthio or aryl groups are more straightforward to install .
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity: Phenoxymethyl derivatives with halogen substituents (e.g., 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole) exhibit superior antifungal activity compared to naphthalene-containing analogs, likely due to increased electrophilicity and target specificity .
- Receptor Binding : The position of substituents significantly impacts activity. For example, a methyl group at the 6-position of benzimidazole enhances GABA-A receptor affinity (pKi ~5.5), whereas substitution at the 5-position abolishes activity . The naphthalenyloxymethyl group’s bulk may sterically hinder binding to compact receptor pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
